Butan-1-ol;oxovanadium;hydrochloride

Description

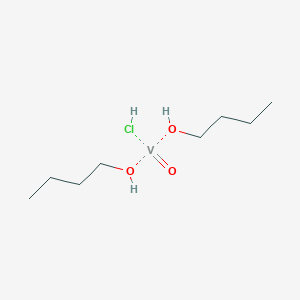

Structure

2D Structure

Properties

CAS No. |

31509-77-0 |

|---|---|

Molecular Formula |

C8H21ClO3V |

Molecular Weight |

251.64 g/mol |

IUPAC Name |

butan-1-ol;oxovanadium;hydrochloride |

InChI |

InChI=1S/2C4H10O.ClH.O.V/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;1H;; |

InChI Key |

RSMNIACNGPBHJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCCCO.O=[V].Cl |

Origin of Product |

United States |

Theoretical Foundations and Spectroscopic Principles Applied to Butan 1 Ol;oxovanadium;hydrochloride

Electronic Structure and Bonding in Oxovanadium(IV/V) Complexes

The electronic configuration and bonding in oxovanadium complexes are fundamental to their chemical and physical properties. The d¹ electronic state of the vanadium(IV) center and its interaction with the surrounding ligands dictate the molecule's geometry and reactivity.

The bonding in oxovanadium(IV) complexes, including butan-1-ol;oxovanadium;hydrochloride, is well-described by molecular orbital (MO) theory. The central vanadium atom, with its d-orbitals, interacts with the orbitals of the butan-1-ol, oxo, and chloride ligands to form a set of molecular orbitals. The strong π-donation from the oxo ligand leads to a significant splitting of the vanadium d-orbitals.

In a typical square pyramidal geometry, which is common for oxovanadium(IV) complexes, the d-orbitals split in the following order of increasing energy: dxy < dxz, dyz < dz² < dx²-y². The single d-electron of the V⁴⁺ ion resides in the non-bonding dxy orbital. This arrangement is a direct consequence of the ligand field effects exerted by the surrounding butan-1-ol and chloride ligands in the equatorial plane and the powerful oxo ligand in the axial position.

The vanadium center in this compound predominantly exists in the +4 oxidation state, characterized by the stable vanadyl cation (VO²⁺). This d¹ configuration makes the complex paramagnetic. The coordination geometry of the vanadium center in such complexes is typically a distorted square pyramidal or trigonal bipyramidal structure. researchgate.net In the case of this compound, the chloride and butan-1-ol ligands likely occupy the equatorial positions, with the strongly coordinating oxo group in the axial position, leading to a square pyramidal geometry. nih.gov The presence of different ligands can lead to the formation of cis and trans isomers in the equatorial plane, with the relative stability often depending on the coordinating strength of the solvent. nih.gov

Spectroscopic Basis for Characterization of this compound Interactions

A suite of spectroscopic techniques is employed to elucidate the structure and bonding of this compound. Each method provides unique insights into the molecular framework and the electronic environment of the vanadium center.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the bonding within the complex. A hallmark of oxovanadium(IV) complexes is a strong absorption band in the IR spectrum between 950 and 1000 cm⁻¹, which is attributed to the V=O stretching vibration. mejast.comresearchgate.net The position of this band is sensitive to the nature of the equatorial ligands; stronger donor ligands generally lead to a lower stretching frequency. For this compound, this characteristic band would be a key diagnostic feature.

Furthermore, the coordination of butan-1-ol can be inferred from shifts in the C-O and O-H stretching frequencies compared to the free alcohol. The presence of V-O and V-Cl stretching vibrations, typically observed at lower frequencies, would provide direct evidence of the coordination of butan-1-ol and chloride to the vanadium center. researchgate.net

Table 1: Expected IR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| V=O stretch | 950 - 1000 |

| C-O stretch (coordinated) | ~1050 - 1100 |

| O-H stretch (coordinated) | Broad, ~3200 - 3400 |

| V-O (alkoxide) stretch | 400 - 600 |

| V-Cl stretch | 250 - 400 |

Note: These are approximate ranges and can vary based on the specific coordination environment.

While the paramagnetism of the d¹ vanadium(IV) center can lead to significant broadening of NMR signals, these techniques can still provide valuable structural information. ¹H and ¹³C NMR spectroscopy can be used to confirm the presence and coordination of the butan-1-ol ligand. The chemical shifts of the protons and carbons in the butan-1-ol molecule will be altered upon coordination to the paramagnetic vanadium center.

⁵¹V NMR is particularly informative for diamagnetic vanadium(V) complexes, which can sometimes be formed through oxidation. However, for paramagnetic oxovanadium(IV) complexes, the signals are often too broad to be observed under standard conditions. Should the complex undergo oxidation to a vanadium(V) species, ⁵¹V NMR would become a powerful tool for characterization.

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying paramagnetic d¹ oxovanadium(IV) complexes. The EPR spectrum provides detailed information about the electronic environment of the unpaired electron and its interaction with the vanadium nucleus (I = 7/2).

The spectrum is typically characterized by an eight-line hyperfine splitting pattern due to the interaction of the electron spin with the ⁵¹V nucleus. In solution at room temperature, rapid tumbling of the molecules averages out the anisotropic interactions, leading to an isotropic spectrum. However, in a frozen solution or in the solid state, an anisotropic spectrum is observed, which allows for the determination of the principal values of the g-tensor (gₓ, gᵧ, g₂) and the hyperfine coupling tensor (Aₓ, Aᵧ, A₂). These parameters are sensitive to the coordination geometry and the nature of the ligands. For a square pyramidal oxovanadium(IV) complex, one would expect g₂ < gₓ ≈ gᵧ and A₂ > Aₓ ≈ Aᵧ. Analysis of these EPR parameters can provide strong evidence for the proposed structure of this compound. nih.gov

Table 2: Representative EPR Parameters for Oxovanadium(IV) Complexes

| Parameter | Isotropic (Solution) | Anisotropic (Frozen Solution) |

| g-values | g_iso | gₓ, gᵧ, g₂ |

| A-values (⁵¹V) | A_iso | Aₓ, Aᵧ, A₂ |

Note: The specific values of these parameters for this compound would need to be determined experimentally.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Principles Applied to this compound

The theoretical framework for interpreting the electronic spectra of oxovanadium(IV) complexes is often based on the Ballhausen and Gray model, which assumes a C₄ᵥ symmetry for the [VO]²⁺ core. In this model, the single d-electron resides in the dₓᵧ orbital. The expected d-d electronic transitions, in order of increasing energy, are typically assigned as ²B₂ → ²E (dₓᵧ → dₓᶻ, dᵧᶻ), ²B₂ → ²B₁ (dₓᵧ → dₓ²₋ᵧ²), and ²B₂ → ²A₁ (dₓᵧ → d₂²). These transitions usually appear in the visible and near-infrared regions of the spectrum and are characteristically weak due to their Laporte-forbidden nature.

In addition to the d-d bands, more intense LMCT bands are often observed in the ultraviolet region. These transitions involve the excitation of an electron from a ligand-based orbital to an empty d-orbital on the vanadium atom. For a complex containing butan-1-ol and chloride ligands, LMCT could occur from the p-orbitals of the chloride or the oxygen of the butan-1-ol/butoxide ligand to the vanadium center. For instance, studies on the extraction of vanadium(V) from hydrochloric acid solutions by 1-butanol (B46404) have identified intense absorption bands that are attributed to LMCT between the bound chloride and the vanadium center. researchgate.net

The stability of oxovanadium(IV) complexes in solution can also be monitored using UV-Vis spectroscopy. The main absorption bands are expected to remain constant over time if the complex is stable, providing a method to study its solution-state behavior. mdpi.com

Detailed Research Findings from Analogous Systems

| Complex | Solvent | λ_max (nm) | Molar Absorptivity (ε, dm³·mol⁻¹·cm⁻¹) | Assignment |

| [VO(2,5-(Me)₂-quin)₂] | DMSO | 753 | 80 | d-d |

| 582 | 100 | d-d | ||

| 398 | 6600 | LMCT | ||

| [VIVO(H₂O)L1]NO₃ (L1 = 5-bromosalicylidin-2-picolylimine) | Dichloromethane | 660 | - | d-d |

| 500 | - | d-d | ||

| 402 | - | LMCT |

Data sourced from references mdpi.comnih.gov.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. A CD spectrum is obtained when a chiral molecule absorbs left and right circularly polarized light differently. For an oxovanadium(IV) complex to be CD-active, it must be chiral. This chirality can be induced by the coordination of a chiral ligand, such as an optically active alcohol or amino acid, or by a dissymmetric arrangement of achiral ligands around the vanadium center.

In the context of this compound, if a chiral isomer of butanol (e.g., (S)-(+)-butan-2-ol, though not butan-1-ol itself) were used, or if the ligands arranged themselves chirally, the complex would be expected to exhibit a CD spectrum. The CD signals would correspond to the electronic transitions observed in the UV-Vis spectrum. The signs and magnitudes of the Cotton effects in the CD spectrum provide detailed information about the stereochemistry and electronic structure of the complex.

Studies on oxovanadium(IV) complexes with chiral ligands, such as the anions of R-lactic acid, have demonstrated the utility of CD spectroscopy in assigning electronic transitions. actachemscand.org The CD spectra of these complexes show distinct positive and negative bands in the regions of the d-d transitions, which can help to resolve and assign overlapping absorption bands. actachemscand.org For instance, the splitting of the ²E state in lower symmetries can sometimes be observed in the CD spectrum even when it is not resolved in the absorption spectrum. actachemscand.org

The following table presents data from a study on oxovanadium(IV) complexes with the chiral ligand R-lactic acid, illustrating the nature of CD spectra for such systems.

| Complex Species | Wavenumber (cm⁻¹) | Δε (M⁻¹cm⁻¹) | Assignment (Tentative) |

| Mono-lactato oxovanadium(IV) | ~12,500 | ~ -0.01 | ²B₂ → ²E |

| ~16,000 | ~ +0.02 | ²B₂ → ²B₁ | |

| Bis-lactato oxovanadium(IV) | ~12,500 | ~ -0.04 | ²B₂ → ²E |

| ~16,000 | ~ +0.08 | ²B₂ → ²B₁ |

Data adapted from reference actachemscand.org.

These examples from related systems provide a theoretical and practical foundation for how electronic absorption and circular dichroism spectroscopy would be applied to characterize a compound like this compound. The UV-Vis spectrum would reveal the key d-d and LMCT transitions, while the CD spectrum, if the complex were chiral, would offer insights into its three-dimensional structure.

Comprehensive Spectroscopic and Structural Elucidation of Butan 1 Ol;oxovanadium;hydrochloride

Vibrational Spectroscopic Characterization of Butan-1-ol Coordination Modes

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for probing the bonding within oxovanadium(IV) complexes. The most characteristic feature in the IR spectrum of these compounds is the intense stretching vibration of the vanadium-oxo double bond (V=O). This bond typically appears in the 960-1000 cm⁻¹ range for five-coordinate, square-pyramidal complexes. tandfonline.comias.ac.in

The precise frequency of the V=O stretch is highly sensitive to the nature of the ligand coordinated in the position trans to the oxo group. The coordination of an electron-donating ligand, such as butan-1-ol, to the vanadium center results in an increase in electron density on the metal. This increased electron density populates the d-orbitals that have π-antibonding character with respect to the V=O bond. Consequently, the V=O bond weakens and lengthens, leading to a decrease in its stretching frequency. askanacademic.com For instance, the addition of a pyridine ligand to bis(acetylacetonato)oxovanadium(IV) causes the V=O frequency to shift from 997 cm⁻¹ to 965.3 cm⁻¹. askanacademic.com A similar, though typically smaller, shift is expected upon the coordination of an oxygen-donor ligand like butan-1-ol. askanacademic.com

In addition to the V=O band, the coordination of butan-1-ol can be inferred from shifts in the ligand's own vibrational modes, such as the C-O stretching frequency. The formation of a V-O bond with the alcohol would alter the electronic distribution within the butan-1-ol ligand, causing a shift in this band. New bands in the low-frequency region (typically 450-550 cm⁻¹) can be assigned to the V-O stretching vibrations of the coordinated butan-1-ol and the V-Cl bond. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| ν(V=O) | 960 - 980 | Stretching vibration of the vanadyl-oxo double bond, lowered from ~1000 cm⁻¹ due to trans butan-1-ol coordination. ias.ac.inaskanacademic.com |

| ν(C-O) of Butanol | Shifted from free ligand value | Indicates coordination of the butan-1-ol oxygen to the vanadium center. |

| ν(V-O) Butanol | 450 - 550 | Stretching vibration of the newly formed vanadium-alkoxide bond. researchgate.net |

| ν(V-Cl) | < 400 | Stretching vibration of the vanadium-chloride bond. |

Multinuclear NMR Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and electronic environment of molecules. For paramagnetic complexes like oxovanadium(IV), the application of NMR can be challenging but still insightful.

The presence of the paramagnetic oxovanadium(IV) center, which has one unpaired electron (a d¹ system), significantly affects the ¹H and ¹³C NMR spectra of the coordinated butan-1-ol ligand. nepjol.info The unpaired electron causes substantial broadening of the NMR signals, often to the point where they become difficult or impossible to observe with high resolution. nih.gov This broadening is a diagnostic feature indicating the presence of a paramagnetic metal center in proximity to the ligand. While detailed structural assignment from coupling constants is hindered, the severe broadening of the butan-1-ol resonances would itself serve as evidence of its coordination to the vanadium ion.

Vanadium-51 is an NMR-active nucleus (I = 7/2) with a natural abundance of 99.75%, making it a sensitive probe of the metal's local environment. wikipedia.org However, ⁵¹V NMR is most effectively applied to diamagnetic vanadium(V) complexes. The paramagnetic nature of vanadium(IV) leads to extremely broad signals, rendering conventional solution-state ⁵¹V NMR impractical for this compound.

For comparison, ⁵¹V NMR chemical shifts for oxovanadium(V) compounds span a very wide range, which is highly dependent on the electronegativity of the coordinated ligands and the coordination number. acs.orgresearchgate.net Chemical shifts are reported relative to VOCl₃ at 0 ppm. wikipedia.org For instance, shifts can range from -309 ppm for VOCl₂(O-i-Pr) to -629 ppm for VO(O-i-Pr)₃. wikipedia.org This sensitivity highlights how ⁵¹V NMR is a powerful tool for characterizing the coordination sphere in diamagnetic vanadium species.

| Nucleus | Expected Observation | Rationale |

| ¹H (Butan-1-ol) | Extremely broad or unobservable signals. | Paramagnetic broadening from the V(IV) center. nih.gov |

| ¹³C (Butan-1-ol) | Extremely broad or unobservable signals. | Paramagnetic broadening from the V(IV) center. nih.gov |

| ⁵¹V | Signal not observable in solution NMR. | Extreme paramagnetic broadening due to the d¹ electron configuration. |

EPR Spectroscopy for Oxovanadium(IV) Oxidation State Confirmation and Local Symmetry

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for characterizing oxovanadium(IV) complexes. utexas.edu As a d¹ species (S=1/2), it is EPR-active. The interaction of the unpaired electron with the ⁵¹V nucleus (I=7/2) results in a characteristic eight-line hyperfine splitting pattern in the spectrum, which is a clear confirmation of a mononuclear vanadium(IV) center. nih.govrsc.org

For frozen solutions, the EPR spectrum is typically anisotropic, allowing for the determination of the principal components of the g-tensor (g∥ and g⊥) and the hyperfine coupling tensor (A∥ and A⊥). nih.gov For most five-coordinate, square-pyramidal oxovanadium(IV) complexes, the unpaired electron resides primarily in the dxy orbital, leading to a relationship where g∥ < g⊥ < gₑ (free electron value, ~2.0023) and A∥ > A⊥. researchgate.netrsc.org These parameters are sensitive to the local symmetry and the nature of the donor atoms in the equatorial plane. The coordination of butan-1-ol and chloride would influence these values, providing insight into the electronic structure of the complex.

| EPR Parameter | Typical Value Range | Significance |

| g∥ | 1.93 - 1.95 | Confirms square-pyramidal geometry with the unpaired electron in the dxy orbital. nih.gov |

| g⊥ | 1.97 - 1.99 | Component of the g-tensor perpendicular to the V=O axis. nih.gov |

| A∥ | (150 - 190) x 10⁻⁴ cm⁻¹ | Parallel component of the hyperfine coupling constant; sensitive to the metal-ligand bond covalency. rsc.orgnih.gov |

| A⊥ | (50 - 75) x 10⁻⁴ cm⁻¹ | Perpendicular component of the hyperfine coupling constant. rsc.orgnih.gov |

UV-Visible and Circular Dichroism Spectroscopic Probes of Electronic Transitions and Chirality

UV-Visible absorption spectroscopy probes the electronic transitions within the complex. For oxovanadium(IV) complexes with an approximate square-pyramidal (C₄ᵥ) geometry, several d-d transitions are expected, although they are often broad and may appear as shoulders. ias.ac.innepjol.info These transitions typically occur in the visible to near-IR region.

Commonly observed bands include:

dxy → dxz, dyz: This is usually the lowest energy transition, often found in the 560-870 nm range. researchgate.net

dxy → dx²-y²: This transition occurs at higher energy.

dxy → dz²: This is often the highest energy d-d transition and can sometimes be obscured. researchgate.net

In the UV region, more intense bands are observed which are assigned to ligand-to-metal charge transfer (LMCT) transitions. nih.govrsc.org For this complex, a transition from a p-orbital of the chloride or the butan-1-ol oxygen to an empty d-orbital on the vanadium center is expected, typically appearing in the 340-420 nm range. nepjol.inforsc.org

Circular Dichroism (CD) spectroscopy is used to study chiral molecules. Since neither the butan-1-ol ligand nor the expected coordination geometry of the complex is inherently chiral, the butan-1-ol;oxovanadium;hydrochloride compound is not expected to be CD-active. Therefore, this technique is not applicable.

| Transition Type | Approximate Wavelength (nm) | Assignment |

| d-d | 560 - 870 | dxy → dxz, dyz researchgate.net |

| d-d | 410 - 500 | dxy → dx²-y² nepjol.info |

| LMCT | 340 - 420 | O(alkoxide)/Cl → V(IV) charge transfer nepjol.inforsc.org |

Mass Spectrometric Investigations of Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of the complex and to gain structural information from its fragmentation patterns. wikipedia.org Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak corresponding to the intact complex, or a fragment resulting from the loss of the chloride counter-ion, would be expected.

In organometallic compounds, fragmentation often proceeds via the sequential loss of neutral ligands. uvic.cawhitman.edu For this compound, the fragmentation pattern would likely involve:

Initial loss of the hydrochloride (HCl) or just the chloride anion (Cl⁻).

Subsequent loss of the neutral butan-1-ol ligand.

Fragmentation of the butan-1-ol ligand itself, for example, through the loss of butene (C₄H₈) via a rearrangement, or loss of water.

The observation of these specific losses helps to confirm the composition of the complex and the nature of the coordinated ligands. The isotopic pattern of vanadium (⁵¹V is 99.75% abundant) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be characteristic for fragments containing these elements.

| Ion/Fragment | Proposed Origin |

| [VO(C₄H₁₀O)Cl]⁺ | Molecular ion (assuming cationic complex) |

| [VO(C₄H₁₀O)]⁺ | Loss of Cl |

| [VOCl]⁺ | Loss of butan-1-ol |

| [VO]⁺ | Loss of all ligands |

Elemental Analysis and Thermogravimetric Analysis for Compositional Purity and Thermal Stability

Without experimental data from single-crystal X-ray diffraction, elemental analysis, and thermogravimetric analysis of "this compound," any attempt to write these sections would result in speculation or fabrication of data, which would be scientifically inaccurate.

Computational Investigations of Butan 1 Ol;oxovanadium;hydrochloride Properties and Reactivity

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of transition metal complexes like Butan-1-ol;oxovanadium;hydrochloride. This powerful quantum chemical method allows for the accurate determination of the electronic structure and equilibrium geometry of the complex. Through DFT calculations, a detailed understanding of the molecule's stability, bonding, and electronic properties can be achieved.

For an oxovanadium complex with butan-1-ol and chloride ligands, a typical DFT study would commence with the geometry optimization of the molecule. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The choice of the exchange-correlation functional and basis set is crucial for obtaining reliable results. Commonly employed functionals for vanadium complexes include hybrid functionals like B3LYP, PBE0, and wB97XD. nih.govnih.govallsubjectjournal.comresearchgate.net The basis set, which describes the atomic orbitals, often involves a combination of a basis set like 6-31G** for lighter atoms and a basis set with effective core potentials, such as LANL2DZ, for the vanadium atom. nih.gov

The optimized geometry would provide key structural parameters, such as the V=O, V-O(butanol), and V-Cl bond lengths and the bond angles around the vanadium center. These parameters are essential for understanding the coordination environment of the vanadium ion, which is anticipated to be a distorted square pyramidal or trigonal bipyramidal geometry. nih.govallsubjectjournal.com

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts, EPR g-values)

Once the geometry is optimized, DFT calculations can be further utilized to predict various spectroscopic parameters, which are invaluable for the experimental characterization of this compound.

Infrared (IR) Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These computed frequencies can be correlated with experimental IR spectra. A key vibrational mode of interest in this complex would be the V=O stretching frequency, which is typically observed in the range of 950-1000 cm⁻¹. The calculated position of this band, along with those corresponding to the V-O(butanol) and V-Cl stretches, can aid in the interpretation of experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: While the paramagnetic nature of oxovanadium(IV) complexes can complicate NMR measurements, DFT can be used to predict the chemical shifts of the butan-1-ol ligand's ¹H and ¹³C nuclei in the presence of the vanadium center. For diamagnetic oxovanadium(V) analogues, ⁵¹V NMR chemical shifts can also be calculated to provide insight into the electronic environment of the vanadium nucleus. nih.gov

Electron Paramagnetic Resonance (EPR) g-values: For the oxovanadium(IV) form of the complex, which has a d¹ electronic configuration, EPR spectroscopy is a powerful characterization technique. DFT calculations can predict the g-tensor and hyperfine coupling constants (A-tensor), which are fundamental EPR parameters. These calculated values can be compared with experimental data to confirm the structure and electronic configuration of the complex. nih.gov

Illustrative Predicted Spectroscopic Data for Butan-1-ol;oxovanadium(IV);hydrochloride

| Parameter | Predicted Value |

|---|---|

| IR Frequencies (cm⁻¹) | |

| ν(V=O) | 975 |

| ν(V-O(butanol)) | 450 |

| ν(V-Cl) | 350 |

| EPR Parameters | |

| g_iso | 1.980 |

Evaluation of Bonding Characteristics and Charge Distribution

DFT calculations provide a detailed picture of the electronic distribution within the this compound molecule. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the complex's reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Furthermore, population analysis methods, such as Natural Bond Orbital (NBO) analysis, can be employed to determine the charge distribution on each atom. This allows for the quantification of the covalent and ionic character of the bonds within the complex, including the V=O, V-O(butanol), and V-Cl bonds. The NBO analysis can also reveal details about the donor-acceptor interactions between the ligands and the vanadium center, providing a deeper understanding of the bonding.

Hypothetical NBO Charges for Butan-1-ol;oxovanadium(IV);hydrochloride

| Atom | Calculated Charge (e) |

|---|---|

| V | +1.5 |

| O (oxo) | -0.6 |

| O (butanol) | -0.8 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound in a solvent environment, such as water or an organic solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of the complex's movements and interactions over time. acs.orgmdpi.comamazonaws.com

An MD simulation would typically involve placing the DFT-optimized structure of the complex in a box of solvent molecules. The interactions between all atoms are described by a force field. The simulation would then be run for a sufficient period, often on the nanosecond timescale, to observe the dynamic processes.

Key insights that can be gained from MD simulations include:

Solvation Structure: The arrangement of solvent molecules around the complex, including the formation of hydrogen bonds between the solvent and the ligands.

Ligand Exchange Dynamics: The potential for the butan-1-ol or chloride ligands to exchange with solvent molecules.

Conformational Analysis and Potential Energy Surfaces of Butan-1-ol Ligand

The butan-1-ol ligand possesses conformational flexibility due to the rotation around its C-C and C-O bonds. A detailed conformational analysis is crucial for understanding how the ligand binds to the vanadium center and how its conformation might influence the complex's reactivity.

Conceptual DFT for Reactivity Indices and Selectivity Predictions

Key reactivity indices include:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic and electrophilic attack within the molecule.

By calculating these indices for this compound, predictions can be made about its reactivity towards different substrates. For example, the Fukui functions could identify whether the vanadium center or one of the ligands is the most susceptible to attack.

Illustrative Conceptual DFT Reactivity Indices

| Index | Hypothetical Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.5 |

| Hardness (η) | 3.0 |

Computational Modeling of Reaction Mechanisms Involving Butan-1-ol;oxovanadium Species

Oxovanadium complexes are known to be active catalysts in various organic reactions, such as oxidation and polymerization. osti.govresearchgate.netchemrxiv.orgchemrxiv.orgtandfonline.comrsc.org Computational modeling can be a powerful tool to elucidate the mechanisms of these reactions at the molecular level.

For a reaction involving this compound, computational chemists would model the entire reaction pathway, including the reactants, transition states, intermediates, and products. By calculating the energies of these species, the reaction energy profile can be constructed, and the activation energy, which determines the reaction rate, can be determined.

This type of study would provide detailed insights into:

The role of the oxovanadium complex as a catalyst.

The nature of the transition states, which are the highest energy points along the reaction coordinate.

The influence of the butan-1-ol and chloride ligands on the catalytic activity.

These mechanistic studies are crucial for the rational design of more efficient and selective catalysts based on the oxovanadium scaffold.

Catalytic Applications and Mechanistic Studies of Butan 1 Ol;oxovanadium Systems

Catalytic Oxidation of Organic Substrates by Butan-1-ol;oxovanadium Complexes

Oxovanadium complexes, particularly those involving butan-1-ol as a ligand or in the reaction system, have demonstrated significant catalytic activity in the oxidation of various organic substrates. rug.nlnih.gov Vanadium(V) complexes are known to be effective catalyst precursors for a range of oxidation reactions, including the epoxidation of alkenes and the oxidation of alcohols to aldehydes and ketones. rug.nl The strong Lewis acidic nature of the vanadium(V) center makes it suitable for activating peroxidic reagents, which are common oxidants in these catalytic systems. rug.nl The catalytic cycle often involves the in-situ formation of an active oxoperoxo catalyst from a V(IV) or V(V) precursor and an excess of an alkylhydroperoxide oxidant. rug.nl

Alcohol Oxidation Mechanisms (e.g., Butan-1-ol to Butanal)

The oxidation of primary alcohols, such as butan-1-ol, to their corresponding aldehydes, like butanal, is a key transformation in organic synthesis. passmyexams.co.uk Vanadium-based catalysts are effective in this conversion. nih.govnih.gov The mechanism for the oxidation of a primary alcohol catalyzed by an oxovanadium species typically involves several key steps.

Initially, the alcohol (butan-1-ol) coordinates to the vanadium center, often displacing another ligand. In the presence of an oxidant like a hydroperoxide, an active high-valent oxoperoxovanadium species is formed. rug.nl The coordinated alcohol then undergoes dehydrogenation. The process involves the transfer of a hydrogen atom from the alcohol's hydroxyl group and another from the alpha-carbon to the oxo or peroxo ligands on the vanadium center. quora.com This concerted step is often rate-determining.

The oxidation state of vanadium is crucial; V(V) is generally the active state for this process. rug.nl The reaction concludes with the release of the aldehyde (butanal) and water, regenerating a reduced form of the vanadium catalyst, which can then be re-oxidized by the peroxide to re-enter the catalytic cycle. khanacademy.org To prevent over-oxidation of the aldehyde to a carboxylic acid (butanoic acid), reaction conditions are carefully controlled, often by distilling the more volatile aldehyde as it forms. passmyexams.co.uk

Table 1: Oxidation Products of Alcohols using Vanadium-based Catalysts

| Alcohol Substrate | Catalyst System | Oxidant | Major Product | Yield (%) |

|---|---|---|---|---|

| Phenylethanol | [VO(2,6-(Me)2-quin)2] | tert-butyl hydroperoxide | Acetophenone | 46 |

| Cyclohexanol | [VO(2,6-(Me)2-quin)2] | Hydrogen peroxide | Cyclohexanone | 10 |

| Primary Aromatic Alcohols | V-N-C-700/2-picolinic acid | Molecular Oxygen | Amides/Nitriles | - |

Alkene Epoxidation Catalysis

Vanadium complexes are highly effective catalysts for the epoxidation of alkenes, a reaction that forms a three-membered cyclic ether known as an epoxide. rug.nlmdpi.comresearchgate.net This process is of great industrial importance. The generally accepted mechanism for vanadium-catalyzed epoxidation involves the formation of an active vanadium(V) alkylperoxo species, [VO(OOR)(L)n], from a vanadium precursor and an alkyl hydroperoxide (ROOH). rug.nl

The catalytic cycle proceeds as follows:

Activation of the Catalyst: A V(IV) precursor like vanadyl acetylacetonate (B107027), [VO(acac)2], is oxidized in situ by the hydroperoxide to a V(V) species. rug.nl

Formation of the Active Oxidant: The V(V) center coordinates with the hydroperoxide, which then rearranges to form a vanadium alkylperoxo or oxoperoxovanadium(V) complex. rug.nlmdpi.com

Oxygen Transfer: The alkene substrate coordinates to the vanadium center, although some mechanisms propose an outer-sphere attack. rug.nl One of the peroxide oxygen atoms, now electrophilic due to its attachment to the Lewis acidic vanadium center, is transferred to the nucleophilic double bond of the alkene in a concerted step. mdpi.comlibretexts.org This forms the epoxide.

Product Release and Catalyst Regeneration: The epoxide is released, and the resulting vanadium(V) alkoxide complex reacts with another molecule of hydroperoxide to regenerate the active alkylperoxo species, releasing an alcohol molecule and continuing the cycle. mdpi.com

This catalytic system is particularly noted for its high selectivity in the epoxidation of allylic alcohols due to the directing effect of the hydroxyl group, which can coordinate to the vanadium center and position the double bond for intramolecular oxygen transfer. rug.nlresearchgate.net

Influence of Ligand Design (Butan-1-ol) on Catalytic Performance

The nature of the ligands coordinated to the vanadium center profoundly impacts the catalyst's performance, including its activity, selectivity, and stability. nih.govnih.gov Ligands influence the electronic and steric environment of the metal center. Butan-1-ol, acting as a solvent or forming a butoxide ligand (BuO⁻), represents a relatively simple, monodentate, and weakly electron-donating ligand.

In alcoholic solvents like butan-1-ol, vanadium precursors such as [VO(acac)2] can undergo ligand exchange to form vanadate (B1173111) esters, for example, VO(OBu)3. rsc.org The butoxide ligand, being a simple alkoxide, is less sterically demanding than many complex Schiff base or porphyrin ligands. mdpi.com This steric accessibility can be advantageous, allowing for easier substrate approach to the catalytic center.

However, the weak σ-donating nature of the butoxide ligand may result in a more Lewis acidic and electrophilic vanadium center. This heightened electrophilicity can enhance the activation of the peroxide oxidant, potentially leading to higher catalytic activity. rug.nl Conversely, the lack of a rigid, multidentate ligand framework may lead to lower catalyst stability and potentially lower selectivity compared to systems with more sophisticated ligand designs, which can provide a well-defined and constrained coordination sphere. nih.govnih.gov

Investigation of Elementary Steps in Catalytic Cycles

Understanding the elementary steps of the catalytic cycle is essential for optimizing catalyst performance. Key steps in vanadium-catalyzed oxidations include ligand exchange, substrate binding, and redox transformations at the metal center.

Ligand Exchange and Substrate Binding

Ligand exchange is a fundamental step in initiating the catalytic cycle. rsc.org When a vanadium precursor is introduced into a butan-1-ol medium, the original ligands (e.g., acetylacetonate) can be rapidly exchanged for butoxide groups derived from the solvent. rsc.org This forms a vanadate ester, which is often the true catalyst precursor in the system. rsc.org

Redox Processes at the Vanadium Center

The catalytic activity of oxovanadium systems in oxidation reactions is fundamentally tied to the redox processes occurring at the vanadium center. nih.gov The vanadium atom cycles between different oxidation states, most commonly V(IV) and V(V), to facilitate the transfer of an oxygen atom from an oxidant to the substrate. rug.nl

The typical redox cycle can be summarized as:

Oxidation: The catalyst precursor, often an oxovanadium(IV) complex, is first oxidized to an oxovanadium(V) species by a peroxide oxidant (e.g., H₂O₂ or an alkyl hydroperoxide). rug.nl This step generates the active catalyst.

V(IV) → V(V) + e⁻

Oxygen Transfer: The V(V) center, coordinated to a peroxo group, acts as an electrophilic oxygen-transfer agent. It reacts with the substrate (e.g., an alkene or alcohol), transferring an oxygen atom and oxidizing the substrate. mdpi.com

Reduction: In the process of transferring the oxygen atom, the vanadium center is reduced, typically back to the V(IV) state, completing the catalytic cycle. nih.gov

V(V) + e⁻ → V(IV)

This ability of vanadium to readily shuttle between the +4 and +5 oxidation states is key to its catalytic prowess in these oxidation reactions. mdpi.comrsc.org The specific ligands surrounding the vanadium atom, such as butoxide, can modulate the redox potential of the V(V)/V(IV) couple, thereby tuning the catalyst's reactivity. nih.gov

Kinetic Studies and Determination of Rate Laws and Activation Parameters

Kinetic investigations into the oxidation of alcohols catalyzed by oxovanadium complexes reveal intricate dependencies on the concentrations of the substrate, catalyst, and oxidant. While specific kinetic data for the butan-1-ol;oxovanadium;hydrochloride system is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems, particularly the oxidation of other primary and benzylic alcohols.

A common mechanistic pathway proposed for alcohol oxidation by V(V) complexes involves an initial ligand exchange where the alcohol substrate coordinates to the vanadium center. nih.gov This is often followed by a rate-determining step, which can vary depending on the specific reaction conditions and the nature of the alcohol. For many vanadium-catalyzed aerobic alcohol oxidations, a base-assisted dehydrogenation (BAD) mechanism has been proposed. nih.gov In this pathway, the rate-limiting step is the deprotonation at the α-carbon of the alcohol. nih.gov

For the oxidation of benzyl (B1604629) alcohol mediated by an 8-hydroxyquinolinato vanadium(V) complex, the reaction was found to be first order in both the vanadium complex and a base (triethylamine). nih.gov The rate law can be expressed as:

Rate = k[vanadium complex][base]

This first-order dependence on the base highlights its crucial role in the deprotonation step. In the absence of a base, the reaction proceeds extremely slowly. nih.gov Kinetic isotope effect studies further support this mechanism. When the benzylic hydrogens were replaced with deuterium, a large kinetic isotope effect (kH/kD = 10.2 ± 0.6) was observed, indicating that the C-H bond cleavage is indeed part of the rate-determining step. nih.gov

Activation parameters determined for this system were ΔH≠ = (28 ± 4) kJ mol⁻¹ and ΔS≠ = (-169 ± 4) J K⁻¹ mol⁻¹. nih.gov The low activation enthalpy suggests a relatively low energy barrier for the reaction, while the large negative activation entropy is consistent with a highly ordered, bimolecular transition state involving the vanadium-alkoxide complex and the base. nih.gov

In the context of butan-1-ol oxidation, a similar mechanism can be inferred. The reaction would likely proceed through the formation of a butan-1-olate-vanadium intermediate. The subsequent rate-determining step would involve the abstraction of a proton from the α-carbon of the butanol moiety. The kinetics would likely show a dependence on the concentrations of the butan-1-ol, the oxovanadium catalyst, and potentially a base if present.

The following table summarizes typical activation parameters found in related vanadium-catalyzed alcohol oxidation studies.

| Catalytic System | Substrate | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J K⁻¹ mol⁻¹) | Reference |

| [(HQ)₂V(V)(O)(OCH₂C₆H₅)] / NEt₃ | Benzyl Alcohol | 28 ± 4 | -169 ± 4 | nih.gov |

| V₂O₅ (vapor phase) | Ethanol (B145695) | 79.1 (reduction) | - | researchgate.net |

| V₂O₅ (vapor phase) | Ethanol | 49.4 (oxidation) | - | researchgate.net |

This table is interactive. Users can sort columns by clicking on the headers.

Heterogenization and Immobilization Strategies for Sustainable Catalysis

To enhance the practical utility of butan-1-ol;oxovanadium catalysts, significant research has focused on heterogenization and immobilization strategies. These approaches aim to overcome the challenges associated with homogeneous catalysis, such as catalyst separation, recovery, and recycling, thereby promoting more sustainable chemical processes. uwc.ac.zagrowingscience.com

One prevalent strategy involves the immobilization of oxovanadium complexes onto solid supports. uwc.ac.za Various materials have been employed for this purpose, including inorganic oxides, polymers, and carbon-based materials. uwc.ac.zagrowingscience.com The choice of support can significantly influence the catalyst's activity, selectivity, and stability.

Inorganic Supports:

Mesoporous Silica (B1680970): Materials like SBA-15 and MCM-41 are popular choices due to their high surface area, tunable pore size, and thermal stability. Oxovanadium complexes, often functionalized with Schiff base ligands, can be covalently grafted onto the silica surface. growingscience.com For instance, an oxo-vanadium Schiff base complex supported on novel organic-inorganic hybrid mesoporous silica has demonstrated high efficiency in the selective oxidation of alcohols. growingscience.com

Zeolites: The well-defined pore structure of zeolites allows for the encapsulation of vanadium complexes, leading to shape-selective catalysis. This "ship-in-a-bottle" approach can prevent catalyst leaching and enhance stability. growingscience.com

Magnetic Nanoparticles (e.g., γ-Fe₂O₃): Supporting oxovanadium complexes on magnetic nanoparticles offers a convenient method for catalyst separation using an external magnetic field. This approach combines the benefits of heterogeneous catalysis with ease of recovery. growingscience.com

Polymeric Supports:

Polystyrene: Chloromethylated polystyrene cross-linked with divinylbenzene (B73037) is a common polymeric support. Vanadium complexes can be anchored to the polymer backbone, creating robust and recyclable catalysts. growingscience.com

Immobilization Techniques: The retention of the vanadium complex on the support can be achieved through several methods:

Covalent Bonding: This involves forming a strong chemical bond between the ligand of the vanadium complex and the functionalized surface of the support, which minimizes leaching. uwc.ac.zagrowingscience.com

Adsorption: Vanadium complexes can be physically adsorbed onto the support surface, although this interaction is generally weaker and may lead to leaching. uwc.ac.za

Ion Exchange: This method is applicable when the support material has ion-exchange capabilities. uwc.ac.za

Encapsulation: The catalyst is physically entrapped within the pores or cavities of the support material, such as in zeolites. uwc.ac.zagrowingscience.com

These heterogenization strategies not only facilitate catalyst recycling but can also improve catalytic performance by preventing the dimerization of active species and providing a specific microenvironment for the reaction.

Comparative Catalytic Activity of Butan-1-ol;oxovanadium with Other Alcohol-Based Vanadium Complexes

The catalytic activity of oxovanadium complexes in alcohol oxidation is significantly influenced by the structure of the alcohol substrate. Generally, the reactivity of alcohols follows the order: benzylic > allylic > secondary > primary. However, within a class of alcohols, such as primary aliphatic alcohols, other factors like steric hindrance and electronic effects come into play.

A recent study highlighted the use of a novel bench-stable vanadium catalyst for the direct conversion of various alcohols to esters. acs.orgorganic-chemistry.org This system demonstrated the successful conversion of butan-1-ol, alongside other primary alcohols like methanol (B129727) and ethanol, and secondary alcohols such as iso-propanol and sec-butyl alcohol. acs.orgorganic-chemistry.org While direct quantitative comparisons of reaction rates were not provided, the broad substrate scope suggests that butan-1-ol is a viable substrate for oxidation by this vanadium catalyst.

In studies involving heterobimetallic vanadium complexes, it was observed that primary benzylic alcohols with electron-donating groups exhibited higher conversion to aldehydes compared to those with electron-withdrawing groups. growingscience.com This suggests that electronic effects play a crucial role in the oxidation process. For aliphatic alcohols, steric hindrance around the hydroxyl group can affect the rate of reaction. While butan-1-ol is a primary alcohol, the increasing chain length compared to methanol and ethanol might introduce subtle steric or electronic effects that could influence its reactivity.

The following table provides a qualitative comparison of the reactivity of different alcohols in vanadium-catalyzed oxidation reactions, based on general findings in the literature.

| Alcohol Type | Substrate Example | General Reactivity | Key Factors |

| Primary Aliphatic | Butan-1-ol | Moderate | Steric hindrance, chain length |

| Primary Aliphatic | Ethanol | Moderate to High | Less steric hindrance than butan-1-ol |

| Primary Benzylic | Benzyl Alcohol | High | Stabilization of intermediates, electronic effects |

| Secondary Aliphatic | Propan-2-ol | Moderate | Steric hindrance |

| Allylic | Cinnamyl Alcohol | High | π-system facilitates reaction |

This table is interactive. Users can sort columns by clicking on the headers.

It is important to note that the specific ligand environment around the vanadium center and the reaction conditions (solvent, temperature, oxidant) can significantly alter the relative reactivity of different alcohols. For instance, some vanadium Schiff base complexes have shown excellent activity for the oxidation of a wide range of alcohols, including primary and secondary aliphatic alcohols. uwc.ac.zagrowingscience.com Therefore, a direct comparison of a butan-1-ol;oxovanadium system with other alcohol-based complexes would ideally require studies conducted under identical conditions.

Emerging Research Frontiers and Outlook for Butan 1 Ol;oxovanadium Chemistry

Advancements in Tailored Ligand Synthesis for Butan-1-ol Analogues

The performance of an oxovanadium catalyst is intrinsically linked to the nature of the ligands coordinated to the metal center. Consequently, significant research efforts are directed towards the synthesis of tailored ligands that can precisely control the properties of the final complex. For systems involving butan-1-ol and its analogues, ligand design strategies often focus on polydentate Schiff bases, which are synthesized through the condensation of a primary amine with an aldehyde or ketone. nepjol.infoarcjournals.org These ligands are highly versatile due to the ease with which their steric and electronic properties can be modified. nepjol.infoarcjournals.orgasianpubs.org

Steric and Electronic Tuning: The introduction of various substituents on the aromatic rings of Schiff base precursors allows for the systematic tuning of the electronic environment at the vanadium center. Electron-donating groups can increase the electron density on the vanadium, potentially enhancing its catalytic activity in certain oxidative reactions, while electron-withdrawing groups can make the metal center more electrophilic. nih.gov Similarly, the incorporation of bulky groups can create specific steric environments around the active site, influencing substrate selectivity and preventing the formation of inactive dimeric species. rsc.org

Recent studies have demonstrated that even ancillary ligands, such as the alkoxide derived from the solvent, play a crucial role in determining the final architecture of the complex. In one study, the reaction of an aroylhydrazone ligand with an oxovanadium source in the presence of different primary aliphatic alcohols (from methanol (B129727) to pentan-1-ol) resulted in different supramolecular structures. rsc.orgnih.gov While shorter-chain alcohols like methanol and propan-1-ol yielded tetranuclear metallocycles, the use of butan-1-ol and pentan-1-ol exclusively produced infinite zig-zag chain polymers. rsc.orgnih.gov This highlights a sophisticated level of structural control where the butoxide ligand, an analogue of butan-1-ol, directs the self-assembly process towards a polymeric architecture, likely due to steric effects. rsc.org

Table 1: Influence of Primary Alcohol on Oxovanadium(V) Supramolecular Assembly

| Alcohol Solvent | Resulting Ancillary Ligand | Predominant Architecture | Reference |

|---|---|---|---|

| Methanol | Methoxide | Tetranuclear Metallocycle | rsc.org |

| Ethanol (B145695) | Ethoxide | Tetranuclear Metallocycle | rsc.org |

| Propan-1-ol | Propoxide | Tetranuclear Metallocycle | rsc.org |

| Butan-1-ol | Butoxide | Polymeric Chain | rsc.orgnih.gov |

| Pentan-1-ol | Pentoxide | Polymeric Chain | rsc.org |

This ability to direct the formation of either discrete molecules or extended polymers simply by changing the alcohol solvent/ligand from a propanol (B110389) to a butanol analogue opens up new avenues for designing catalysts with specific spatial arrangements of active sites.

Furthermore, the synthesis of multidentate ligands, which can be bidentate, tridentate, or tetradentate, provides robust coordination to the vanadyl (VO²⁺) unit, enhancing the stability of the resulting complexes. arcjournals.orgasianpubs.org The combination of a primary ligand framework, such as a Schiff base, with an ancillary butoxide ligand derived from butan-1-ol, represents a key strategy in developing the next generation of well-defined oxovanadium catalysts.

Q & A

Q. Table 1. Key Spectral Peaks for Butan-1-ol and Derivatives

| Compound | IR Peaks (cm⁻¹) | NMR (¹H, δ ppm) |

|---|---|---|

| Butan-1-ol | 3230–3550 (O-H) | 0.9 (t, 3H, CH₃), 1.4 (m, 4H), 3.6 (t, 2H, CH₂OH) |

| Butanal | 1720 (C=O) | 9.8 (s, 1H, CHO), 2.4 (t, 2H, CH₂CO) |

| 4-Aminobutyric acid HCl | 1550 (N-H bend) | 3.0 (t, 2H, CH₂NH₃⁺), 2.1 (m, 2H, CH₂COOH) |

Q. Table 2. Optimization Parameters for Butan-1-ol Oxidation

| Condition | Product | Yield (%) | Key Controls |

|---|---|---|---|

| Distillation, K₂Cr₂O₇/H⁺ | Butanal | 60–70 | Temperature < 100°C, inert atmosphere |

| Reflux, K₂Cr₂O₇/H⁺ | Butanoic acid | 75–85 | Excess oxidizing agent, prolonged heating |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.